molecular formula C18H19ClN4O2 B2758350 N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260905-93-8

N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2758350
CAS No.: 1260905-93-8
M. Wt: 358.83
InChI Key: FYDZTJFDNIZRPJ-UHFFFAOYSA-N
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Description

N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a complex structure with multiple functional groups, including a pyrrole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3-(3-chlorophenyl)-1,2,4-oxadiazole can be prepared by reacting 3-chlorobenzohydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Synthesis of the Pyrrole Ring: : The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, the oxadiazole derivative can be reacted with a suitable 1,4-dicarbonyl compound and an amine to form the pyrrole ring.

  • Formation of the Final Compound: : The final step involves the acylation of the pyrrole nitrogen with N-butyl acetamide. This can be achieved using acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones under strong oxidizing conditions.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the oxadiazole and pyrrole rings suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may also contribute to binding interactions with biological macromolecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    N-butyl-2-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The unique combination of the oxadiazole and pyrrole rings in N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide provides distinct chemical properties and potential biological activities. Its specific substitution pattern and functional groups make it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

N-butyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-2-3-9-20-16(24)12-23-10-5-8-15(23)18-21-17(22-25-18)13-6-4-7-14(19)11-13/h4-8,10-11H,2-3,9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDZTJFDNIZRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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